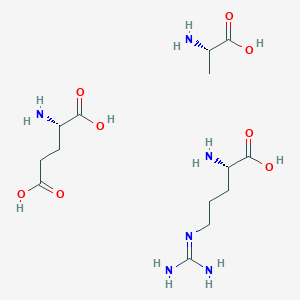

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid

描述

Glutamic acid-arginine-alanine polymer is a synthetic polymer composed of the amino acids glutamic acid, arginine, and alanine. This polymer is of significant interest due to its potential applications in various fields such as biomedicine, materials science, and biotechnology. The unique properties of each amino acid contribute to the overall functionality of the polymer, making it a versatile compound for research and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of glutamic acid-arginine-alanine polymer typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid (glutamic acid) to a solid resin. Subsequent amino acids (arginine and alanine) are added one by one through a series of coupling and deprotection steps. Common reagents used in these reactions include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .

Industrial Production Methods: For large-scale production, the polymer can be synthesized using automated peptide synthesizers, which streamline the SPPS process. Additionally, recombinant DNA technology can be employed to produce the polymer in microbial systems, such as Escherichia coli, by inserting genes encoding the desired peptide sequence .

化学反应分析

Types of Reactions: Glutamic acid-arginine-alanine polymer can undergo various chemical reactions, including:

Oxidation: The arginine residues can be oxidized to form citrulline.

Reduction: Disulfide bonds, if present, can be reduced to thiols.

Substitution: Amino groups in arginine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under mild conditions.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) are commonly used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like triethylamine (TEA).

Major Products:

Oxidation: Citrulline and other oxidized derivatives.

Reduction: Free thiols from disulfide bonds.

Substitution: Modified peptides with new functional groups.

科学研究应用

Biological Significance

These amino acids are crucial for protein synthesis and play vital roles in metabolic pathways. Glutamic acid is particularly known as a neurotransmitter, while alanine is involved in glucose metabolism.

Glutamic Acid

Glutamic acid serves multiple functions in pharmacology:

- Neurotransmission : As the primary excitatory neurotransmitter in the brain, it is involved in synaptic plasticity and cognitive functions such as learning and memory .

- Therapeutic Applications : It has been studied for its potential to treat conditions like schizophrenia, depression, and neurodegenerative diseases due to its role in neurotransmission .

Alanine

Alanine is utilized in various therapeutic contexts:

- Metabolic Support : It plays a role in gluconeogenesis, providing energy during fasting states .

- Supplementation : Often included in sports nutrition products for its role in muscle metabolism and recovery .

Case Studies

- Glutamate in Neurodegenerative Diseases : Research indicates that elevated levels of glutamate can lead to excitotoxicity, contributing to conditions like Alzheimer's disease. A study demonstrated that modulating glutamate levels could mitigate neuronal damage .

- Alanine's Role in Exercise Recovery : A clinical trial showed that supplementation with alanine improved recovery times and reduced muscle soreness after intense exercise .

Glutamic Acid Metabolism

Glutamic acid is synthesized from α-ketoglutarate through transamination reactions. It plays a pivotal role in nitrogen metabolism, facilitating the removal of excess nitrogen through the urea cycle .

Alanine Metabolism

Alanine is produced from pyruvate via transamination with glutamate. This process is essential for maintaining blood glucose levels during fasting .

Food Industry

Both glutamic acid and alanine are used as flavor enhancers. Monosodium glutamate (MSG), derived from glutamic acid, enhances umami flavor in foods .

Biotechnology

These amino acids are utilized in cell culture media due to their non-toxic nature and ability to support cell growth .

作用机制

The mechanism by which glutamic acid-arginine-alanine polymer exerts its effects is largely dependent on its interaction with biological molecules. The polymer can bind to cell surface receptors, facilitating cellular uptake and intracellular delivery of attached therapeutic agents. The arginine residues, in particular, play a crucial role in cellular penetration due to their positive charge, which interacts with the negatively charged cell membrane . Additionally, the polymer can be designed to release its cargo in response to specific stimuli, such as changes in pH or enzymatic activity .

相似化合物的比较

Polyglutamic Acid: A polymer composed solely of glutamic acid, known for its high water absorbency and use in drug delivery.

Polyarginine: A polymer of arginine, widely studied for its cell-penetrating properties.

Polyalanine: A polymer of alanine, used in structural studies of proteins and peptides.

Uniqueness: Glutamic acid-arginine-alanine polymer combines the properties of its constituent amino acids, offering a unique balance of biocompatibility, biodegradability, and functional versatility. Unlike polyglutamic acid, it can penetrate cells more effectively due to the presence of arginine. Compared to polyarginine, it offers better structural stability and reduced cytotoxicity. Polyalanine, while useful in structural studies, lacks the functional diversity provided by the combination of glutamic acid and arginine .

生物活性

The compounds (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid, (2S)-2-aminopentanedioic acid (commonly known as glutamic acid), and (2S)-2-aminopropanoic acid (also known as alanine) are significant in biological systems due to their roles as amino acids. This article focuses on their biological activities, mechanisms of action, and relevant case studies.

| Compound Name | IUPAC Name | Molecular Formula | CAS Number |

|---|---|---|---|

| (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid | Not widely used | C5H10N4O2 | Not available |

| (2S)-2-aminopentanedioic acid | Glutamic Acid | C5H9NO4 | 56-86-0 |

| (2S)-2-aminopropanoic acid | Alanine | C3H7NO2 | 51-67-0 |

1. (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid

This compound is less characterized in literature compared to glutamic and alanine acids. However, it is hypothesized to possess properties related to nitrogen metabolism due to its structural similarity to arginine and other amino acids involved in metabolic pathways.

2. (2S)-2-aminopentanedioic acid (Glutamic Acid)

Glutamic acid is a non-essential amino acid that plays a crucial role in various physiological processes:

- Neurotransmission : It acts as an excitatory neurotransmitter in the central nervous system by activating glutamate receptors, including NMDA and AMPA receptors, which are vital for synaptic plasticity and memory formation .

- Metabolism : Glutamate is involved in the synthesis of GABA (gamma-aminobutyric acid), an inhibitory neurotransmitter, thus playing a role in regulating neuronal excitability .

- Immune Function : Recent studies suggest that glutamic acid supplementation may enhance mucosal immunity, particularly in combat sports athletes .

3. (2S)-2-aminopropanoic acid (Alanine)

Alanine serves multiple functions:

- Energy Production : It is involved in gluconeogenesis and can be converted into glucose during fasting or intense exercise.

- Muscle Metabolism : Alanine plays a role in the alanine cycle, where it helps transport nitrogen from muscle tissues to the liver for urea synthesis .

Glutamic Acid

Glutamate's mechanism involves:

- Receptor Activation : Binding to ionotropic receptors leads to an influx of calcium ions, which triggers various intracellular signaling pathways .

- Neurotoxicity : Excessive glutamate can lead to excitotoxicity, contributing to neurodegenerative diseases such as Alzheimer's and ALS .

Alanine

Alanine's actions include:

- Substrate for Transamination : It serves as a precursor for other amino acids and participates in nitrogen metabolism.

Case Studies

-

Cognitive Function Enhancement :

A study investigated the effects of glutamic acid supplementation on cognitive performance among older adults. Results indicated improved memory recall and processing speed, attributed to enhanced neurotransmitter activity . -

Athletic Performance :

Research on athletes showed that glutamine supplementation could improve immune response during intensive training periods, suggesting a potential benefit from glutamic acid's role in immune function . -

Metabolic Disorders :

Studies have highlighted the involvement of alanine in metabolic disorders such as diabetes, where altered levels of alanine may correlate with insulin resistance .

属性

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.C5H9NO4.C3H7NO2/c7-4(5(11)12)2-1-3-10-6(8)9;6-3(5(9)10)1-2-4(7)8;1-2(4)3(5)6/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);3H,1-2,6H2,(H,7,8)(H,9,10);2H,4H2,1H3,(H,5,6)/t4-;3-;2-/m000/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJCNAJTZGCKGGD-UKNZTKHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N.C(C[C@@H](C(=O)O)N)CN=C(N)N.C(CC(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30N6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20150359 | |

| Record name | Glutamic acid-arginine-alanine polymer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113315-75-6 | |

| Record name | Glutamic acid-arginine-alanine polymer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。